Evidence Item 1: Piperazine N-Substituent Differentiation — 4-Ethyl vs. 4-Phenyl and 4-Thiomorpholine Analogs
The 4-ethylpiperazine-1-carbonyl moiety of the target compound confers a distinct ClogP and steric profile compared to the 4-phenylpiperazine-1-carbonyl and thiomorpholine-4-carbonyl analogs. Computed ClogP for the target compound (C25H29N3O2) is 4.52, versus approximately 5.8 for the 4-phenylpiperazine analog and 4.8 for the thiomorpholine analog, based on fragment-based calculation methods [1]. A decrease in ClogP of >1 log unit relative to the phenylpiperazine comparator is expected to translate into measurably different membrane permeability and CNS penetration, which is critical for 5-HT2A antagonist applications where optimal brain exposure requires balanced lipophilicity [2]. Furthermore, the ethyl group occupies a smaller steric volume (van der Waals volume ~40 ų) compared to the phenyl group (~90 ų), potentially enabling binding to receptor sub-pockets inaccessible to bulkier analogs.
| Evidence Dimension | Computed octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 4.52 |
| Comparator Or Baseline | 4-ethoxy-2-(4-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)quinoline: ClogP ≈ 5.8; 4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline: ClogP ≈ 4.8 |
| Quantified Difference | ΔClogP = -1.28 (vs. phenylpiperazine analog); ΔClogP = -0.28 (vs. thiomorpholine analog) |
| Conditions | ClogP calculated by fragment addition method (BioByte ClogP algorithm). Values are predicted, not experimentally measured. |
Why This Matters
For CNS-targeted programs requiring balanced blood-brain barrier penetration, a ClogP differential of >1 log unit can shift brain-to-plasma ratios by several fold, making the ethylpiperazine variant a meaningfully different starting point from the phenylpiperazine analog.
- [1] BioByte Corp. ClogP Calculation Service. Fragments for quinoline, piperazine, and aromatic substituents as implemented in the ClogP algorithm (version 4.3). The ClogP value of the target compound and its comparators were derived by the standard fragment addition method. View Source
- [2] Böttcher, H. et al. Piperazinylcarbonylquinolines and -isoquinolines. U.S. Patent US7329749. The patent discloses that variations in R1 (phenyl/naphthyl) modulate CNS activity and side-effect profiles of 5-HT2A antagonists. View Source
